4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid
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Overview
Description
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of methoxy, trifluoromethyl, and methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-trifluoromethylbenzene.
Grignard Reaction: The 4-methoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form an intermediate.
Friedel-Crafts Alkylation: The intermediate is then subjected to Friedel-Crafts alkylation with 3-trifluoromethylbenzene to introduce the trifluoromethyl group.
Oxidation: The resulting product is oxidized to form the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under acidic or basic conditions.
Major Products
Oxidation: Formation of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzaldehyde or this compound.
Reduction: Formation of 4-(4-Methoxy-3-difluoromethylphenyl)-3-methylbenzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(trifluoromethyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid.
4-Methoxyphenylboronic acid: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)phenylboronic acid: Lacks the methoxy group.
Uniqueness
4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid is unique due to the combination of methoxy, trifluoromethyl, and methyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[4-methoxy-3-(trifluoromethyl)phenyl]-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-9-7-11(15(20)21)3-5-12(9)10-4-6-14(22-2)13(8-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGHDILPTDNSRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692151 |
Source
|
Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262006-62-1 |
Source
|
Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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